3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
3-[(4-ethylphenyl)sulfonyl]-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C22H19N5O3S2 and its molecular weight is 465.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as UTBinh-14, is the urea transporter B (UT-B) . UT-B is a protein that facilitates the transport of urea across cell membranes. It plays a crucial role in the urinary concentration mechanism and is expressed in various tissues, including erythrocytes and the descending vasa recta in the kidney .
Mode of Action
UTBinh-14 acts as a reversible inhibitor of UT-B . It targets an intracellular site of UT-B in a urea-competitive manner . This means that the compound binds to the same site as urea on the UT-B transporter, thereby blocking the transport of urea across the cell membrane .
Biochemical Pathways
By inhibiting UT-B, UTBinh-14 affects the urea cycle, a series of biochemical reactions that produce urea from ammonia. This cycle occurs in the liver and is critical for the removal of excess nitrogen from the body. The inhibition of UT-B disrupts the reabsorption of urea in the kidney, affecting the urinary concentration mechanism .
Result of Action
The inhibition of UT-B by UTBinh-14 leads to a decrease in the maximum urinary concentration of urea and an increase in urination volume . This effect has been observed in antidiuretic dDAVP-treated wild-type mice .
Properties
IUPAC Name |
10-(4-ethylphenyl)sulfonyl-N-(3-methoxyphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S2/c1-3-14-7-9-17(10-8-14)32(28,29)22-21-24-20(23-15-5-4-6-16(13-15)30-2)19-18(11-12-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZYOAJPQXWIDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.